molecular formula C15H15O2PS B118577 S-[(Diphenylphosphoryl)methyl] ethanethioate CAS No. 324753-14-2

S-[(Diphenylphosphoryl)methyl] ethanethioate

Cat. No.: B118577
CAS No.: 324753-14-2
M. Wt: 290.3 g/mol
InChI Key: DEOMHIVSUHIOCE-UHFFFAOYSA-N
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Description

S-[(Diphenylphosphoryl)methyl] ethanethioate: is a chemical compound with the molecular formula C15H15OPS. It is known for its unique structure, which includes a diphenylphosphoryl group attached to a methyl group and an ethanethioate moiety.

Preparation Methods

The synthesis of S-[(Diphenylphosphoryl)methyl] ethanethioate typically involves the reaction of diphenylphosphine oxide with a suitable thioester precursor. The reaction conditions often include the use of a base to facilitate the nucleophilic attack of the diphenylphosphine oxide on the thioester, leading to the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

S-[(Diphenylphosphoryl)methyl] ethanethioate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine, altering the compound’s reactivity.

    Substitution: The ethanethioate moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

S-[(Diphenylphosphoryl)methyl] ethanethioate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.

    Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways involving phosphorus and sulfur.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials, including catalysts and polymers.

Mechanism of Action

The mechanism of action of S-[(Diphenylphosphoryl)methyl] ethanethioate involves its interaction with molecular targets such as enzymes and receptors. The diphenylphosphoryl group can participate in various binding interactions, while the ethanethioate moiety can undergo chemical transformations that modulate the compound’s activity. These interactions and transformations are crucial for the compound’s effects on biological systems and its potential therapeutic applications.

Comparison with Similar Compounds

S-[(Diphenylphosphoryl)methyl] ethanethioate can be compared with other similar compounds, such as:

    S-[(Diphenylphosphino)methyl] ethanethioate: This compound has a similar structure but contains a phosphino group instead of a phosphoryl group, leading to different reactivity and applications.

    Ethanethioic acid, S-[(diphenylphosphino)methyl] ester: This compound also features a diphenylphosphino group but differs in its ester moiety, affecting its chemical behavior and uses.

Properties

IUPAC Name

S-(diphenylphosphorylmethyl) ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15O2PS/c1-13(16)19-12-18(17,14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEOMHIVSUHIOCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15O2PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10545093
Record name S-[(Diphenylphosphoryl)methyl] ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10545093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

324753-14-2
Record name S-[(Diphenylphosphoryl)methyl] ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10545093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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